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Cat. No.: B1320782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral

characteristics of 2-Methyl-5-Nitro-6-Chlorophenol (CAS No. 39183-20-5), a compound with

significant potential in the pharmaceutical and agrochemical sectors due to its antimicrobial and

antifungal properties. While experimentally determined spectral data for this specific compound

is not widely available in public databases, this document presents predicted spectral data

based on its chemical structure and analysis of analogous compounds. Detailed, standardized

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra are provided to guide researchers

in their analytical endeavors. Furthermore, a proposed mechanism of antimicrobial action is

illustrated to provide context for its biological activity.

Introduction
2-Methyl-5-Nitro-6-Chlorophenol is a substituted aromatic compound with the molecular

formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Its structure, featuring a phenol

ring with methyl, nitro, and chloro substituents, suggests a range of physicochemical properties

and biological activities. Notably, compounds of this class are recognized for their potential as

antimicrobial and antifungal agents.[1] A thorough understanding of its spectral properties is

paramount for its identification, characterization, and quality control in research and

development settings.
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This guide aims to bridge the current gap in publicly accessible spectral data for 2-Methyl-5-
Nitro-6-Chlorophenol by providing a detailed predictive analysis and standardized

methodologies for its empirical determination.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-Methyl-5-Nitro-6-
Chlorophenol. These predictions are derived from established principles of spectroscopy and

by analogy to structurally similar compounds.

Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton Assignment
Predicted Chemical Shift
(δ)

Multiplicity

Ar-H (position 3) 7.8 - 8.2 d

Ar-H (position 4) 7.0 - 7.4 d

-OH 5.0 - 6.0 s (broad)

-CH₃ 2.2 - 2.5 s

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
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Carbon Assignment Predicted Chemical Shift (δ)

C-OH 150 - 155

C-NO₂ 145 - 150

C-Cl 125 - 130

C-CH₃ 120 - 125

Ar-CH (position 3) 128 - 132

Ar-CH (position 4) 115 - 120

-CH₃ 15 - 20

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted IR Absorption Bands
Table 3: Predicted Major Infrared Absorption Frequencies (in cm⁻¹)

Functional Group
Predicted Absorption
Range

Intensity

O-H stretch (phenol) 3200 - 3600 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic) 1450 - 1600 Medium-Strong

N-O stretch (nitro) 1500 - 1570 (asymmetric) Strong

1300 - 1370 (symmetric) Strong

C-O stretch (phenol) 1180 - 1260 Strong

C-Cl stretch 700 - 800 Strong

Disclaimer: These are predicted values and may vary from experimentally determined data.
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Predicted Mass Spectrometry Fragmentation
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum

m/z Predicted Fragment Notes

187/189 [M]⁺
Molecular ion peak (presence

of ³⁵Cl and ³⁷Cl isotopes)

172/174 [M-CH₃]⁺ Loss of a methyl group

157/159 [M-NO]⁺ Loss of nitric oxide

141 [M-NO₂]⁺ Loss of a nitro group

111 [M-NO₂-Cl]⁺
Loss of nitro group and

chlorine

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted UV-Visible Absorption
Table 5: Predicted UV-Visible Absorption Maxima (λmax)

Solvent Predicted λmax (nm)

Methanol ~270-280 and ~350-400

DMSO ~275-285 and ~360-410

Disclaimer: The absorption maxima of nitrophenols can be sensitive to the pH of the solution.[2]

Experimental Protocols
The following are detailed methodologies for the spectral analysis of 2-Methyl-5-Nitro-6-
Chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 10-20 mg of 2-Methyl-5-Nitro-6-Chlorophenol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 2-Methyl-5-Nitro-6-Chlorophenol sample directly onto the

ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Record the sample spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC-MS) or direct infusion probe.

GC-MS Parameters:
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GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Direct Infusion Parameters:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Infuse the solution into the mass spectrometer at a low flow rate.

Acquire the mass spectrum under EI conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption of UV-Vis radiation.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 2-Methyl-5-Nitro-6-Chlorophenol in a UV-grade solvent (e.g.,

methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions from the stock solution to find an optimal concentration that

gives an absorbance reading between 0.1 and 1.0.

Use the pure solvent as a blank reference.

Data Acquisition:
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Wavelength Range: 200-800 nm.

Scan Speed: Medium.

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance

(λmax).

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectral analysis

of 2-Methyl-5-Nitro-6-Chlorophenol.
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Caption: Workflow for the spectral characterization of 2-Methyl-5-Nitro-6-Chlorophenol.

Proposed Antimicrobial Mechanism of Action
Phenolic compounds, including chlorophenols and nitrophenols, are known to exert their

antimicrobial effects through multiple mechanisms. The primary mode of action is believed to

be the disruption of the microbial cell membrane.
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Caption: Proposed antimicrobial mechanism of action for 2-Methyl-5-Nitro-6-Chlorophenol.

The lipophilic nature of the phenol allows it to partition into the lipid bilayer of the cell

membrane, disrupting its structure and increasing its permeability. This leads to the leakage of

essential intracellular components, such as ions and metabolites. Furthermore, phenolic

compounds can denature essential membrane proteins and enzymes, inhibiting cellular

processes like energy production and DNA replication, ultimately leading to cell death. The
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presence of the electron-withdrawing nitro group and the lipophilic chloro group on the phenol

ring is expected to enhance this antimicrobial activity.[3]

Conclusion
This technical guide provides a foundational understanding of the spectral properties of 2-
Methyl-5-Nitro-6-Chlorophenol. While the presented data is predictive, it offers valuable

guidance for the identification and characterization of this compound. The detailed

experimental protocols serve as a standardized starting point for researchers to obtain

empirical data. The elucidation of its spectral characteristics is a critical step in unlocking the

full potential of 2-Methyl-5-Nitro-6-Chlorophenol in the development of new pharmaceutical

and agrochemical agents. Further experimental work is encouraged to validate and expand

upon the predictive data presented herein.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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